4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is a key synthetic intermediate used in the production of Enzalutamide, a non-steroidal antiandrogen medication used to treat prostate cancer []. This compound features an isothiocyanate group (-N=C=S) at the para position and a trifluoromethyl group (-CF3) at the ortho position of a benzonitrile core.
4-Isocyanato-2-(trifluoromethyl)benzonitrile is classified as an organic compound with the molecular formula and a CAS number of 143782-18-7. It features an isocyanate functional group and a trifluoromethyl group, which contribute to its reactivity and utility in various chemical syntheses. This compound is primarily sourced from the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with phosgene or its derivatives .
The synthesis of 4-Isocyanato-2-(trifluoromethyl)benzonitrile typically involves the following method:
In industrial settings, methods may be optimized for higher yields and purities, often utilizing advanced reaction vessels and purification techniques .
The molecular structure of 4-Isocyanato-2-(trifluoromethyl)benzonitrile can be described as follows:
The compound's structure can be represented using SMILES notation as N#CC1=CC=C(N=C=O)C=C1C(F)(F)F
, indicating the arrangement of atoms and functional groups .
4-Isocyanato-2-(trifluoromethyl)benzonitrile undergoes several important chemical reactions:
These reactions are crucial for synthesizing various derivatives and applications in medicinal chemistry.
The mechanism of action for 4-Isocyanato-2-(trifluoromethyl)benzonitrile primarily revolves around its role as a reagent in organic synthesis:
The physical and chemical properties of 4-Isocyanato-2-(trifluoromethyl)benzonitrile include:
These properties are essential for handling and application in laboratory settings.
4-Isocyanato-2-(trifluoromethyl)benzonitrile has several significant applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2